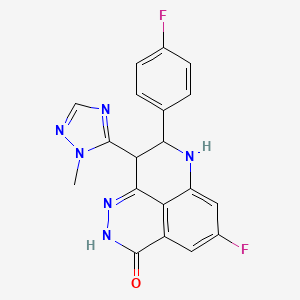

(rac)-Talazoparib

説明

特性

IUPAC Name |

7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207454-56-5 | |

| Record name | BMN-673 (Racemic) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207454565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(rac)-Talazoparib's Mechanism of Action in DNA Repair: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talazoparib is a potent dual-action inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network. Its anti-neoplastic activity stems from two distinct but synergistic mechanisms: the inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA. This guide provides a comprehensive technical overview of Talazoparib's mechanism of action in DNA repair, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of Talazoparib's core functions.

Introduction: The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand breaks (SSBs) in DNA.[1] SSBs are common lesions that can arise from endogenous metabolic processes or exogenous insults. The PARP-mediated repair process, a key component of the Base Excision Repair (BER) pathway, can be summarized as follows:

-

DNA Damage Recognition: PARP1 rapidly detects and binds to SSBs.

-

Enzymatic Activation: Upon binding to damaged DNA, PARP1's catalytic activity is stimulated.

-

PARylation: Activated PARP1 utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, a process known as PARylation.[2]

-

Recruitment of Repair Machinery: The PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.

-

DNA Repair and PARP Dissociation: Once the repair is complete, PARP1 auto-PARylation leads to its dissociation from the DNA, allowing the repair process to be finalized.

In cancer cells with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR) repair due to mutations in genes like BRCA1 and BRCA2, the reliance on PARP-mediated SSB repair is significantly increased.[1] This creates a vulnerability that can be exploited by PARP inhibitors.

The Dual Mechanism of Action of Talazoparib

Talazoparib exerts its cytotoxic effects through a dual mechanism of action that targets both the enzymatic function and the physical presence of PARP on DNA.[1][3]

Catalytic Inhibition

Similar to other PARP inhibitors, Talazoparib competes with NAD+ for the catalytic domain of PARP1 and PARP2.[2] By binding to this site, Talazoparib prevents the synthesis of PAR chains, thereby inhibiting the recruitment of the DNA repair machinery to the site of SSBs.[1] This leads to an accumulation of unrepaired SSBs.

PARP Trapping

A more cytotoxic and distinguishing feature of Talazoparib is its high efficiency in "trapping" PARP enzymes on DNA.[2][4] After a PARP inhibitor binds to the enzyme at a site of DNA damage, it can stabilize the PARP-DNA complex, preventing the dissociation of PARP even after repair would normally be complete.[2] These trapped PARP-DNA complexes are highly cytotoxic lesions that can obstruct DNA replication and transcription, leading to the formation of more complex and lethal double-strand breaks (DSBs).[5]

Preclinical studies have demonstrated that Talazoparib is a significantly more potent PARP trapper than many other clinical PARP inhibitors.[4][6] This enhanced trapping ability is believed to be a major contributor to its profound anti-tumor activity, particularly in HR-deficient tumors.[4]

Synthetic Lethality in Homologous Recombination Deficient (HRD) Cancers

The concept of "synthetic lethality" is central to the efficacy of Talazoparib in cancers with HRD. In normal cells, if PARP is inhibited, the resulting DSBs can still be efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs caused by Talazoparib cannot be repaired effectively.[1][7] This leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[8][9]

Quantitative Data

The potency of Talazoparib has been quantified through various in vitro assays. The following tables summarize key quantitative data for Talazoparib's enzymatic inhibition and PARP trapping efficiency.

Table 1: Talazoparib IC50 Values for PARP Enzymatic Inhibition

| Target | IC50 (nM) | Reference |

| PARP1 | 0.5 - 1 | [7][10] |

| PARP2 | 0.2 | [7][10] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: Comparative PARP Trapping Potency of PARP Inhibitors

| PARP Inhibitor | Relative Trapping Potency (vs. Olaparib) | Reference |

| Talazoparib | ~100-fold more potent | [3][4] |

| Olaparib (B1684210) | 1 | [3] |

| Rucaparib (B1680265) | ~1 | [3] |

| Niraparib | More potent than Olaparib/Rucaparib | [4] |

| Veliparib | Weakest trapper | [6] |

Relative trapping potency is determined by comparing the concentration of each inhibitor required to induce a similar level of PARP-DNA complex formation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Talazoparib.

PARP Trapping Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide in a purified system.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of Talazoparib in DMSO, and then dilute further in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA, 1 mM DTT).

-

Dilute recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide with a single-strand break to their optimal working concentrations in cold PARP assay buffer.

-

-

Assay Setup (in a 384-well, low-volume, black, flat-bottom plate):

-

Low FP Control (Maximal PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe.

-

High FP Control (No PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe (no NAD+ will be added to these wells).

-

Test Wells: Add assay buffer, PARP1 enzyme, fluorescent DNA probe, and the desired concentration of Talazoparib.

-

Blank: Add assay buffer and fluorescent DNA probe only.

-

-

Initial Incubation:

-

Incubate the plate at room temperature for 30 minutes to allow for the binding of PARP1 to the DNA probe and interaction with Talazoparib.

-

-

Initiation of PARylation:

-

Add NAD+ to all wells except the "High FP Control" and "Blank" wells to initiate the auto-PARylation reaction.

-

-

Final Incubation:

-

Incubate the plate for 60 minutes at room temperature to allow for PARylation and subsequent dissociation of PARP1 from the DNA in the control wells.

-

-

Measurement:

-

Measure the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

An increase in FP in the presence of Talazoparib indicates PARP trapping.

-

Plot the FP values against the logarithm of the Talazoparib concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of inhibitor required to achieve 50% of the maximal PARP trapping effect).[11]

-

PARP Trapping Assay (Chromatin Fractionation)

This cell-based assay directly measures the amount of PARP1 that is trapped on chromatin in cells treated with Talazoparib.

Protocol:

-

Cell Culture and Treatment:

-

Culture a cancer cell line of interest (e.g., HeLa, MDA-MB-231) to approximately 80% confluency.

-

Treat cells with varying concentrations of Talazoparib for a specified time (e.g., 4 hours). A DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) can be co-administered to enhance PARP recruitment to DNA.[12]

-

-

Cell Harvesting and Fractionation:

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Perform subcellular protein fractionation using a commercial kit or established protocols to separate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.[12]

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein samples from the chromatin-bound fractions.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody against PARP1 overnight at 4°C.

-

To ensure equal loading of the chromatin fraction, probe a separate membrane or the same stripped and re-probed membrane with an antibody against a chromatin marker, such as Histone H3.[11]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for PARP1 and the loading control (e.g., Histone H3). An increase in the PARP1 signal in the chromatin fraction of Talazoparib-treated cells compared to the vehicle control indicates PARP trapping.[11]

-

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for measuring DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation:

-

Harvest cells and resuspend in ice-cold PBS at a concentration of ~1x10^5 cells/mL.

-

-

Embedding Cells in Agarose (B213101):

-

Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a specially coated microscope slide (CometSlide™).

-

Allow the agarose to solidify at 4°C.

-

-

Cell Lysis:

-

Immerse the slides in a chilled lysis solution (containing detergent and high salt) for at least 60 minutes at 4°C to remove cell membranes and proteins, leaving behind nucleoids containing the DNA.[2]

-

-

Alkaline Unwinding and Electrophoresis:

-

Staining and Visualization:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR® Green I).[2]

-

Visualize the comets using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the amount of DNA in the comet tail relative to the head. The intensity of the comet tail is proportional to the amount of DNA damage. This can be done using specialized image analysis software.

-

Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of Talazoparib.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of Talazoparib and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

-

Addition of MTT/MTS Reagent:

-

Incubation:

-

Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan (B1609692) product.[8]

-

-

Solubilization (for MTT assay):

-

If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the insoluble formazan crystals.[15]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Talazoparib concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

Signaling Pathways and Experimental Workflows (Graphviz Diagrams)

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language.

Caption: Talazoparib's dual mechanism of action in DNA repair.

Caption: Workflow for Fluorescence Polarization PARP Trapping Assay.

Caption: Experimental workflow for the Comet Assay.

Conclusion

Talazoparib is a highly potent PARP inhibitor characterized by its dual mechanism of catalytic inhibition and, most notably, its superior ability to trap PARP-DNA complexes. This trapping mechanism is a key driver of its cytotoxicity, particularly in the context of synthetic lethality in HR-deficient tumors. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and leverage the unique properties of Talazoparib in the development of novel cancer therapeutics. A thorough understanding of these core mechanisms and the methodologies to assess them is crucial for the continued advancement of targeted therapies in oncology.

References

- 1. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT (Assay protocol [protocols.io]

- 15. benchchem.com [benchchem.com]

Synthesis of Racemic Talazoparib for Preclinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of racemic Talazoparib (B560058), a potent inhibitor of poly(ADP-ribose) polymerase (PARP), for preclinical research purposes. The document outlines a detailed experimental protocol, summarizes key quantitative data, and provides visual representations of the relevant biological pathway and experimental workflow.

Introduction

Talazoparib (formerly BMN 673) is a highly potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are critical components of the DNA single-strand break repair (SSBR) machinery.[1][2] By inhibiting PARP, Talazoparib leads to the accumulation of unrepaired single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DNA damage results in synthetic lethality and targeted cell death.[3][4]

This guide details a common and effective method for the synthesis of racemic Talazoparib, providing a foundation for its production in a preclinical research setting.

PARP Inhibition Signaling Pathway

The primary mechanism of action of Talazoparib involves the inhibition of PARP1 and PARP2. The following diagram illustrates the simplified signaling pathway of PARP-mediated DNA repair and the mechanism of its inhibition by Talazoparib.

Synthesis of Racemic Talazoparib

The following multi-step synthesis provides a reliable method for obtaining racemic Talazoparib. The overall workflow is depicted in the diagram below.

Experimental Protocols

The following protocols are based on established synthetic routes.[3]

Step 1: Synthesis of Intermediate Compound 16

-

To a solution of compound 14 (1 equivalent) and compound 15 (1.3 equivalents) in dioxane, add pyridinium (B92312) p-toluenesulfonate (PPTS) (0.2 equivalents) and MgSO4 (5 equivalents).

-

Heat the mixture to reflux and stir for 2 hours.

-

Cool the reaction to 50°C and add NaBH4 (4 equivalents).

-

Heat the mixture to 80°C and stir for an additional 2-3 hours.

-

Cool the reaction to room temperature and quench with methanol.

-

Filter the solid and concentrate the filtrate.

-

Extract the residue with ethyl acetate (B1210297) and wash with saturated NaHCO3 aqueous solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield compound 16 .

Step 2: Synthesis of Intermediate Compound 13 (from Compound 17)

Note: For racemic synthesis, the chiral resolution step to obtain compound 17 is omitted, and the racemic mixture of the preceding intermediate is used directly.

-

Combine compound 17 (or the corresponding racemic intermediate) (1 equivalent) and compound 18 (1.2 equivalents) in a suitable solvent.

-

Add a base, such as triethylamine, and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain crude compound 13 .

Step 3: Synthesis of Racemic Talazoparib (Compound 1)

-

To a solution of compound 13 (1 equivalent) in ethanol, add 50% hydrazine (B178648) hydrate (B1144303) (6 equivalents).

-

Heat the mixture to reflux for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Wash the crude product with water, filter, and then wash with ethanol.

-

Recrystallize the solid to obtain the final product, racemic Talazoparib.[3]

Purification and Characterization

Purification:

-

Column Chromatography: As described in the synthesis of intermediate 16 .[3]

-

Recrystallization: Used for the final purification of racemic Talazoparib.[3]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purification and purity analysis. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water with 0.1% formic acid on a C18 column.[5]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the structure of the synthesized compounds.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the products.[2]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. An HPLC purity of >99% is typically desired for preclinical studies.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of Talazoparib.

Table 1: Synthesis Yields and Purity

| Step/Product | Typical Yield | HPLC Purity | Reference |

| Intermediate 16 | ~52% | - | [3] |

| Racemic Talazoparib | ~90% | >99% | [3] |

Table 2: Biological Activity of Talazoparib

| Target | Assay | Value | Reference |

| PARP-1 | Ki | 0.65 ± 0.07 nM | [2][6] |

| PARP-2 | Ki | (similar affinity to PARP-1) | [4] |

| PARP-1 | IC50 | 0.57 nM | [7] |

Table 3: Comparative PARP Inhibition

| Compound | PARP-1 Ki (nM) | Reference |

| Talazoparib | 0.65 ± 0.07 | [6] |

| Olaparib | 1.87 ± 0.10 | [6] |

| Racemic Talazoparib Derivative (3a) | 2.37 ± 0.56 | [6] |

| Racemic Talazoparib Derivative (3b) | 1.92 ± 0.41 | [6] |

| Racemic Talazoparib Derivative (3c) | 1.73 ± 0.43 | [6] |

Conclusion

This technical guide provides a detailed framework for the synthesis of racemic Talazoparib for preclinical research. The outlined protocols, supported by quantitative data and visual diagrams, offer a comprehensive resource for researchers in the field of drug discovery and development. Adherence to these methodologies will enable the consistent and reliable production of Talazoparib for further investigation into its therapeutic potential.

References

- 1. medkoo.com [medkoo.com]

- 2. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ymerdigital.com [ymerdigital.com]

- 6. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

(rac)-Talazoparib: A Technical Guide to its PARP1 vs. PARP2 Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Talazoparib is a potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP enzymatic activity by Talazoparib leads to the accumulation of unrepaired SSBs, which can subsequently generate more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs results in synthetic lethality and cell death.[2]

A distinguishing feature of Talazoparib is its high efficiency in "trapping" PARP enzymes on DNA.[2][3] This trapping mechanism, where the inhibitor stabilizes the PARP-DNA complex, is considered a major contributor to its potent anti-tumor activity, as these trapped complexes can themselves be cytotoxic lesions that interfere with DNA replication and transcription.[2] This technical guide provides an in-depth overview of the PARP1 and PARP2 inhibition profile of this compound, including quantitative data, detailed experimental methodologies, and visualization of the relevant biological pathways and experimental workflows.

Quantitative Inhibition Profile

The inhibitory potency of this compound against PARP1 and PARP2 has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for enzymatic inhibition and PARP trapping.

Table 1: Enzymatic Inhibition of PARP1 and PARP2 by Talazoparib (Cell-Free Assays)

| Target | Parameter | Value (nM) | Notes |

| PARP1 | IC50 | 0.57[2][3] | Half-maximal inhibitory concentration in a cell-free enzymatic assay. |

| PARP2 | IC50 | 1.9[4] | Half-maximal inhibitory concentration in a cell-free enzymatic assay. |

| PARP2 | Median IC50 | 0.2[5] | A separate study reported a median IC50 value, indicating high potency. |

Table 2: PARP Trapping Efficiency of Talazoparib

| Target | Parameter | Value (nmol/L) | Notes |

| PARP | EC50 | 1.9[6] | Half-maximal effective concentration for PARP trapping in an in vitro enzymatic assay. |

| PARP1 vs PARP2 | Trapping Efficacy | Similar[7] | Studies suggest that Talazoparib exhibits comparable trapping efficacy for both PARP1 and PARP2. |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the PARP inhibition profile of Talazoparib.

Cell-Free PARP Enzymatic Inhibition Assay

This assay quantifies the ability of an inhibitor to block the catalytic activity of purified PARP enzymes.

-

Principle: The assay measures the incorporation of NAD+ into poly(ADP-ribose) (PAR) chains on a histone substrate in the presence of nicked DNA. Inhibition of PARP activity results in a decrease in PAR formation.

-

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant human PARP1 or PARP2 enzyme, a histone substrate, and nicked DNA to activate the enzyme.

-

Inhibitor Addition: Serial dilutions of Talazoparib or a vehicle control are added to the reaction mixture.

-

Initiation of PARylation: The reaction is initiated by the addition of biotinylated NAD+.

-

Incubation: The reaction is incubated at room temperature to allow for PAR chain formation.

-

Detection: The biotinylated PAR chains are detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent or colorimetric substrate.

-

Data Analysis: The signal intensity is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex within cells.

-

Principle: Cells are treated with a PARP inhibitor, which "traps" PARP enzymes on the chromatin. The cells are then fractionated to separate chromatin-bound proteins from soluble nuclear proteins. The amount of PARP in the chromatin fraction is quantified by Western blotting.

-

General Protocol:

-

Cell Treatment: Cultured cells are treated with various concentrations of Talazoparib or a vehicle control. A DNA-damaging agent (e.g., MMS) can be used to increase the number of sites for PARP binding.

-

Cell Lysis and Fractionation: Cells are harvested and lysed to separate the cytoplasm, soluble nuclear fraction, and chromatin-bound fraction. This is typically achieved through a series of centrifugation steps with buffers of increasing stringency.

-

Protein Quantification: The protein concentration of each fraction is determined.

-

Western Blotting: Equal amounts of protein from the chromatin-bound fractions are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for PARP1 and PARP2, followed by a secondary antibody conjugated to HRP.

-

Data Analysis: The intensity of the PARP bands in the chromatin-bound fraction is quantified and normalized to a loading control (e.g., histone H3). An increase in chromatin-bound PARP in treated cells compared to control cells indicates PARP trapping.

-

In-Cell PARP Activity Assay (ELISA)

This assay measures the overall level of PAR formation within cells, reflecting the in-cell catalytic activity of PARP enzymes.

-

Principle: This is a sandwich ELISA-based assay that detects the amount of poly(ADP-ribose) (PAR) in cell lysates.

-

General Protocol:

-

Cell Treatment: Cells are treated with Talazoparib and/or a DNA-damaging agent.

-

Cell Lysis: Cells are lysed with a buffer that preserves the PAR chains.

-

ELISA: The cell lysate is added to a microplate pre-coated with an anti-PAR antibody. A second, detection antibody (also anti-PAR) conjugated to an enzyme (e.g., HRP) is then added.

-

Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.

-

Data Analysis: The signal is proportional to the amount of PAR in the lysate. A decrease in signal in Talazoparib-treated cells indicates inhibition of PARP activity.

-

Visualizations

Signaling Pathway

Caption: PARP1/2 inhibition and trapping by Talazoparib leads to synthetic lethality in HR-deficient cells.

Experimental Workflow

Caption: Workflow for key assays to determine PARP inhibition and trapping.

References

- 1. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

(rac)-Talazoparib: A Deep Dive into its Preclinical Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics of (rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate in preclinical models is fundamental to its development and successful translation to the clinic. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development of this compound.

Core Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of this compound has been evaluated in several species, primarily in rodents (mice and rats) and non-rodents (dogs). These studies are crucial for determining key parameters such as bioavailability, clearance, volume of distribution, and half-life, which in turn inform dose selection and scheduling for clinical trials.

Quantitative Pharmacokinetic Data

The following tables summarize the key single-dose pharmacokinetic parameters of this compound in various preclinical models.

Table 1: Single-Dose Pharmacokinetics of this compound in Rats

| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |

| Cmax | - | 7948 ng/mL |

| Tmax | - | - |

| T½ (half-life) | 2.25 h | - |

| Clearance | 2 mL/min/kg | - |

| Oral Bioavailability | - | 56% |

Table 2: Single-Dose Pharmacokinetics of this compound in Dogs

| Parameter | Oral |

| Oral Bioavailability | 60% to 87% |

| Elimination Half-life | 55 to 89 h |

Experimental Protocols

Detailed and robust experimental protocols are the cornerstone of reliable pharmacokinetic data. Below are methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Studies in Rodents

Animal Models:

-

Species: Sprague-Dawley rats.

-

Health Status: Healthy, specific-pathogen-free.

-

Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

Dosing and Administration:

-

Intravenous (IV) Administration: this compound was administered as a single bolus injection via the tail vein.

-

Oral (PO) Administration: The compound was administered via oral gavage.

-

Vehicle: For oral administration, Talazoparib was formulated in a mixture of 10% DMAc, 6% Solutol HS-15, and 84% PBS.

Sample Collection:

-

Blood samples were collected at predetermined time points post-dosing from the jugular vein or via cardiac puncture at the termination of the study.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis

Sample Preparation:

-

Method: Protein precipitation.

-

Procedure:

-

To a 100 µL aliquot of plasma, an internal standard is added.

-

Precipitating agent (e.g., acetonitrile) is added to the plasma sample.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

Analytical Technique:

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS).

-

Column: A C18 stationary phase is typically used for separation.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used for elution.

-

Detection: Mass spectrometry is used for sensitive and selective quantification of Talazoparib and its internal standard.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

PARP Inhibition and DNA Damage Repair Pathway

The primary mechanism of action of Talazoparib is the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs).

Preclinical Pharmacokinetic Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

(rac)-Talazoparib: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Talazoparib, also known as BMN 673, is a highly potent, orally bioavailable small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1][2] Developed by Pfizer, it is a key therapeutic agent in the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[3] Its mechanism of action, potent PARP trapping ability, and significant clinical efficacy have made it a subject of intense research in oncology and drug development. This technical guide provides an in-depth overview of the discovery, chemical properties, and key experimental methodologies associated with this compound.

Chemical Properties and Structure

Talazoparib (B560058) is chemically described as (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one.[3][4] The molecule possesses a novel stereospecific dual chiral-center-embedded structure, which is crucial for its extensive and unique binding interactions with the PARP1/2 proteins.[1][2]

| Property | Value | Reference |

| IUPAC Name | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | [3] |

| Molecular Formula | C₁₉H₁₄F₂N₆O | [3] |

| Molar Mass | 380.359 g·mol⁻¹ | [3] |

| CAS Number | 1207456-01-6 | [3] |

| Appearance | White to yellow solid | [5] |

| Solubility | pH independent solubility (17 to 38 µg/mL across physiological pH at 37°C) | [5] |

Discovery and Synthesis

The discovery of Talazoparib stemmed from the development of a novel series of tetrahydropyridophthalazinones as PARP1 and PARP2 inhibitors.[1][2] The synthesis of this compound can be achieved through a multi-step process, with key intermediates and reaction schemes outlined in various publications and patents. A generalized synthetic route is described below.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on published synthetic routes.[6][7]

Materials and Reagents:

-

Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (Intermediate 1)

-

Titanium(III) chloride (TiCl₃) solution

-

D(-)-Tartaric acid (for chiral resolution)

-

Various organic solvents (e.g., ethanol (B145695), methanol, tetrahydrofuran, ethyl acetate)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Synthesis of the Tetrahydroquinoline Intermediate:

-

React Intermediate 1 with 4-fluorobenzaldehyde in the presence of a reducing agent like 30% TiCl₃ in 2N HCl to form the corresponding methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate.[7]

-

The crude product is purified by flash chromatography.

-

-

Formation of the Phthalazinone Ring System:

-

The purified tetrahydroquinoline intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux conditions.[6]

-

This step leads to the formation of the core tricyclic phthalazinone structure of this compound.

-

The crude product is typically purified by washing with water and ethanol, followed by recrystallization.[6]

-

-

Chiral Resolution (for the specific enantiomer):

-

The racemic mixture of Talazoparib can be resolved into its individual enantiomers. One method involves reacting the racemic mixture with a chiral resolving agent such as D(-)-tartaric acid to form diastereomeric salts.[6]

-

These diastereomers can then be separated by fractional crystallization.

-

Subsequent treatment of the desired diastereomeric salt with a base will yield the enantiomerically pure (8S,9R)-Talazoparib.

-

Note: The synthesis of the specific enantiomer (8S,9R)-Talazoparib often involves chiral separation at a later stage of the synthesis to improve yield.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]

- 4. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent (2016) | Bing Wang | 147 Citations [scispace.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 7. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Activity of Talazoparib: Racemic Mixture vs. Enantiomerically Pure Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talazoparib (B560058), a potent inhibitor of poly(ADP-ribose) polymerase (PARP), is a clinically approved therapeutic for patients with deleterious germline BRCA-mutated breast cancer.[1] This technical guide provides an in-depth analysis of the stereospecific activity of Talazoparib, comparing its racemic form with its enantiomerically pure counterpart. It has been demonstrated that the pharmacological activity of Talazoparib resides almost exclusively in the (8S,9R)-enantiomer, while the (8R,9S)-enantiomer is significantly less active.[2] This guide summarizes the quantitative differences in their biological activities, provides detailed experimental protocols for their evaluation, and illustrates the key signaling pathways and experimental workflows.

Introduction: The Significance of Chirality in Talazoparib's Activity

Talazoparib possesses two stereocenters, leading to the existence of four possible stereoisomers. The clinically utilized and biologically active form is the (8S,9R)-enantiomer.[2] The spatial arrangement of the substituents around these chiral centers is crucial for its high-affinity binding to the PARP enzyme and its potent PARP trapping ability.[3] Racemic mixtures, which contain an equal amount of both enantiomers, exhibit reduced biological activity compared to the pure, active enantiomer. Understanding the activity differences between the racemic and enantiomerically pure forms is critical for drug development, ensuring optimal efficacy and minimizing potential off-target effects of the inactive enantiomer.

Quantitative Comparison of Racemic vs. Enantiomerically Pure Talazoparib

The biological activity of Talazoparib and its racemic mixture has been quantified through various in vitro assays. The data clearly indicates the superior potency of the enantiomerically pure (8S,9R)-Talazoparib.

Table 1: PARP-1 Binding Affinity

| Compound | Ki (nM) | Fold Difference (vs. Enantiopure) |

| Enantiomerically Pure Talazoparib ((8S,9R)-enantiomer) | 0.65 ± 0.07 | 1 |

| Racemic Talazoparib | 2.37 ± 0.56 | ~3.6 |

Data sourced from a competitive binding assay using a tritium-labeled PARP-1 radioligand.[2]

Table 2: In Vitro Cytotoxicity and PARP Inhibition of Enantiomerically Pure Talazoparib

| Assay Type | Cell Line/Target | IC50 (nM) |

| PARP1 Enzymatic Inhibition | Recombinant PARP1 | 0.57 |

| Cellular PARP Inhibition (PARylation Assay) | HeLa | < 0.5 |

| Cytotoxicity | MX-1 (BRCA1 mutant) | 15 |

| Cytotoxicity | Capan-1 (BRCA2 mutant) | 3 |

Data compiled from multiple sources.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of Talazoparib.

Synthesis of Racemic Talazoparib

This protocol describes a laboratory-scale synthesis of racemic Talazoparib.

Step 1: Synthesis of Intermediate Compound 16 [5]

-

To a reactor, add compound 14 (100g, 591mmol), compound 15 (107.68g, 591mmol), and dioxane (1000ml).

-

Add pyridinium (B92312) p-toluenesulfonate (PPTS) (60.82g, 118.2mmol) and MgSO4 (355.77g, 2.96mol).

-

Heat the mixture to reflux and stir for 3 hours.

-

Cool the reactor to 50°C.

-

Add NaBH4 (89.46g, 2.36mol) and heat to 80°C with stirring for 4 hours.

-

Cool the reaction to room temperature and add methanol (B129727).

-

Filter the white solid.

-

Concentrate the filtrate and extract with ethyl acetate.

-

Wash the organic phase with saturated NaHCO3 aqueous solution and then with sodium chloride aqueous solution.

-

Dehydrate the organic phase with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography to yield compound 16.

Step 2: Chiral Resolution (Conceptual Outline) [5]

The patent describes a subsequent chiral resolution step using D-(-)-tartaric acid to isolate the desired enantiomer, but specific procedural details are not provided.

Step 3: Final Synthesis of Talazoparib [5]

-

Add the resolved intermediate (Compound 13, 36g, 90.37mmol), ethanol (B145695) (450mL), and 50% hydrazine (B178648) hydrate (B1144303) (34.75g, 542.4mmol) to a reactor.

-

Heat to reflux for 2 hours.

-

Remove the solvent by distillation under reduced pressure.

-

Wash the crude product with water, filter, and then wash with ethanol.

-

Recrystallize the solid to obtain the final product, Talazoparib.

Chiral Separation of Talazoparib Enantiomers by HPLC

This section outlines a general approach for the chiral separation of Talazoparib enantiomers based on published methods. A specific, validated protocol may require further development.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column: A chiral stationary phase (CSP) column is required. A Chirobiotech T column (250 x 4.6 mm) has been reported for the separation of radiolabeled Talazoparib.[6]

Mobile Phase: A mixture of an organic modifier and an aqueous buffer. For the Chirobiotech T column, a mobile phase of 35% methanol in water has been used.[6] For other CSPs, a mobile phase of n-hexane with 0.5% diethylamine (B46881) (DEA) and isopropanol (B130326) has been used for similar compounds.[7]

Flow Rate: Typically around 1 mL/min.[6]

Detection: UV detection at a wavelength of 254 nm.[6]

General Procedure:

-

Prepare a stock solution of racemic Talazoparib in a suitable solvent (e.g., methanol or DMSO).

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector. The two enantiomers should appear as two separate peaks with different retention times.

-

The identity of the active (8S,9R)-enantiomer can be confirmed by co-injection with an authentic standard.[8]

PARP1 Enzymatic Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of Talazoparib against the PARP1 enzyme.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

-

PARP assay buffer

-

Talazoparib (enantiomerically pure or racemic)

-

96-well black plates

-

Fluorescence plate reader

Procedure: [9]

-

Prepare serial dilutions of Talazoparib in PARP assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

In a 96-well plate, add the following to each well:

-

PARP assay buffer

-

Activated DNA (e.g., 50 ng/well)

-

β-NAD+ (e.g., 0.5 mM final concentration)

-

Talazoparib at the desired concentrations.

-

-

Initiate the reaction by adding the PARP1 enzyme (e.g., 50 ng/well).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining NAD+ or the formation of poly(ADP-ribose) (PAR) using a suitable detection method (e.g., a proprietary developer reagent that generates a fluorescent signal).

-

Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular PARP Trapping Assay (Immunofluorescence Method)

This assay quantifies the amount of PARP1 trapped on chromatin in cells following treatment with Talazoparib.

Materials:

-

BRCA-mutant cancer cell line (e.g., MX-1 or Capan-1)

-

Complete cell culture medium

-

Talazoparib (enantiomerically pure or racemic)

-

DNA damaging agent (optional, e.g., methyl methanesulfonate (B1217627) - MMS)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., methanol or formaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against PARP1

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope or high-content imaging system

Procedure: [10]

-

Seed cells on glass coverslips or in imaging-compatible microplates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Talazoparib for a specified duration (e.g., 4 hours). Optionally, co-treat with a DNA damaging agent like MMS to enhance trapping.

-

Wash the cells twice with PBS.

-

Fix the cells with the chosen fixative for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Incubate the cells with the primary anti-PARP1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides or directly image the microplates.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the intensity of the PARP1 signal within the nucleus. An increase in the nuclear PARP1 signal in Talazoparib-treated cells compared to control cells indicates PARP trapping.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of Talazoparib that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

BRCA-mutant cancer cell line (e.g., MX-1 or Capan-1)

-

Complete cell culture medium

-

Talazoparib (enantiomerically pure or racemic)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

Plate reader (luminescence, absorbance, or imaging-based)

Procedure (using CellTiter-Glo®): [4]

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

Prepare serial dilutions of Talazoparib in the complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Talazoparib. Include vehicle-only controls.

-

Incubate the plates for an extended period, typically 5-10 days, to allow for multiple cell divisions.

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the stereospecific activity of Talazoparib.

Talazoparib's Mechanism of Action in BRCA-Deficient Cells

Caption: Mechanism of Talazoparib in BRCA-deficient cells.

Experimental Workflow for Comparing Racemic and Enantiopure Talazoparib

Caption: Workflow for comparing racemic and enantiopure Talazoparib.

Conclusion

The data and experimental protocols presented in this technical guide underscore the critical importance of stereochemistry in the pharmacological activity of Talazoparib. The enantiomerically pure (8S,9R)-Talazoparib is a highly potent PARP inhibitor and trapping agent, whereas its enantiomer is substantially less active. The racemic mixture, therefore, exhibits attenuated activity. For researchers and drug development professionals, the use of enantiomerically pure Talazoparib is paramount for achieving maximal therapeutic effect and for accurately interpreting experimental results. The detailed protocols provided herein serve as a valuable resource for the synthesis, separation, and biological evaluation of this important anticancer agent.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 7. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. dujps.com [dujps.com]

- 10. researchgate.net [researchgate.net]

In Vitro Anti-Tumor Activity of (rac)-Talazoparib in BRCA Mutant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-tumor activity of (rac)-Talazoparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, with a specific focus on its effects on BRCA mutant cancer cells. Talazoparib (B560058) exhibits a dual mechanism of action, not only inhibiting the enzymatic activity of PARP but also trapping PARP-DNA complexes, leading to synthetic lethality in cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations.[1][2][3][4][5] This document summarizes key quantitative data, details experimental protocols for assessing Talazoparib's efficacy, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Efficacy of Talazoparib in BRCA Mutant Cell Lines

Talazoparib has demonstrated significant cytotoxic effects in a range of cancer cell lines harboring BRCA1/2 mutations. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are consistently in the nanomolar to low micromolar range in these cell lines, highlighting its high efficacy.

| Cell Line | Cancer Type | BRCA Mutation Status | Talazoparib IC50 | Reference(s) |

| MX-1 | Breast Cancer | BRCA1 mutant | ~0.3 nM - 0.015 µM | [6][7] |

| Capan-1 | Pancreatic Adenocarcinoma | BRCA2 mutant | ~5 nM - 0.003 µM | [6][7] |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | Not explicitly stated, but sensitive | [8] |

| HCC1937 | Breast Cancer | BRCA1 mutant | Less sensitive, IC50 ≈ 96 µM for Olaparib (B1684210), suggesting potential cross-resistance patterns | [8] |

| BR58 | Ovarian Cancer | BRCA1 mutant, LOH-positive | ~0.2 µM | [9] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as assay type and incubation time.[10]

Core Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of Talazoparib's anti-tumor activity. The following are generalized protocols for key experiments.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay determines the effect of Talazoparib on the metabolic activity and proliferation of cancer cells.

Principle: The MTT assay measures the reduction of tetrazolium salt (MTT) to formazan (B1609692) by metabolically active cells. The CellTiter-Glo® assay quantifies ATP, an indicator of viable cells.

Protocol:

-

Cell Seeding: Plate BRCA mutant and wild-type (as a control) cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Talazoparib (e.g., ranging from picomolar to micromolar concentrations) for a specified duration (typically 72 to 120 hours).[6][9] Include untreated and vehicle-treated cells as controls.

-

Assay Execution (MTT):

-

Assay Execution (CellTiter-Glo®):

-

Add CellTiter-Glo® reagent to each well.

-

Mix and incubate to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Normalize the absorbance or luminescence data to the untreated controls.[10] Plot the normalized data against the logarithm of the Talazoparib concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.[10]

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by Talazoparib.[11]

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with Talazoparib at concentrations around the IC50 value for 24-72 hours.[12]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold 1X PBS.[12]

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

DNA Damage Assay (e.g., Comet Assay or γH2AX Staining)

These assays detect the extent of DNA damage induced by Talazoparib.

Principle: The comet assay (single-cell gel electrophoresis) measures DNA strand breaks.[12] γH2AX is a phosphorylated form of the H2AX histone that accumulates at sites of DNA double-strand breaks.

Protocol (Comet Assay):

-

Cell Treatment and Harvesting: Treat cells with Talazoparib and harvest as described for the apoptosis assay.[12]

-

Slide Preparation: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear material.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.[12] DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[13]

Protocol (γH2AX Staining):

-

Cell Treatment and Fixation: Treat cells grown on coverslips with Talazoparib, then fix and permeabilize them.

-

Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Western Blot: Visualize the γH2AX foci using a fluorescence microscope or quantify the protein levels by Western blot analysis.[11][13]

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate the signaling pathway of Talazoparib and a typical experimental workflow.

Caption: Talazoparib's dual mechanism of action in BRCA mutant cells.

References

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneonline.com [geneonline.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Combination of talazoparib and olaparib enhanced the curcumin-mediated apoptosis in oral cancer cells by PARP-1 trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(rac)-Talazoparib and the DNA Damage Response Pathway: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Talazoparib (B560058) is a highly potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network.[1] This guide provides a detailed technical overview of the mechanism of action of Talazoparib, focusing on its dual functions of catalytic inhibition and "PARP trapping." We will explore its impact on the DNA damage response pathway, particularly in the context of synthetic lethality in cancers with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development. Although the user specified "(rac)-Talazoparib," the vast majority of preclinical and clinical development has focused on a single, highly potent enantiomer, which is the subject of this guide.

Core Mechanism of Action: A Dual-Pronged Attack on DNA Repair

Talazoparib exerts its cytotoxic effects through two primary, complementary mechanisms that disrupt the repair of DNA single-strand breaks (SSBs).[2]

-

Inhibition of PARP Catalytic Activity: PARP enzymes, upon detecting an SSB, bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.[3] Talazoparib, by mimicking the structure of NAD+, binds to the catalytic domain of PARP1/2 and prevents this PARylation process.[1] This leads to the accumulation of unrepaired SSBs.

-

PARP Trapping: Beyond simple catalytic inhibition, Talazoparib's high potency is largely attributed to its ability to "trap" the PARP enzyme on the DNA at the site of the break.[4][5] This action prevents the dissociation of the PARP-DNA complex, creating a physical obstruction that is more cytotoxic than the unrepaired SSB alone.[1][4] These trapped complexes can lead to the collapse of replication forks during DNA synthesis, generating highly toxic DNA double-strand breaks (DSBs).[6] Talazoparib is reported to be approximately 100-fold more potent at trapping PARP-DNA complexes compared to some other PARP inhibitors.[7]

The Principle of Synthetic Lethality

In healthy cells, the DSBs generated by the collapse of replication forks can be efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.[2] However, in cancer cells with mutations in BRCA1/2 or other HR pathway genes, this repair mechanism is defective.[2] These HR-deficient cells become heavily reliant on PARP-mediated repair for survival.[4] By inhibiting PARP and trapping it on the DNA, Talazoparib creates a synthetic lethal scenario: the cancer cells are unable to repair the resulting DSBs, leading to genomic instability and ultimately, apoptosis.[6]

Signaling Pathway of Talazoparib's Action

The following diagram illustrates the central role of PARP in single-strand break repair and how Talazoparib's dual mechanism of action leads to cell death in HR-deficient cancer cells.

Caption: Talazoparib's dual-action mechanism in HR-deficient cells.

Quantitative Data on Talazoparib's Efficacy

The potency of Talazoparib has been quantified in numerous preclinical studies across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.

Table 1: Talazoparib IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | Talazoparib IC50 (µM) | Reference(s) |

| NCI-H146 | Small Cell Lung | Not Specified | 0.00435 | [8] |

| JIMT1 | Breast (HER2+) | Wild-Type | 0.002 | [9] |

| SKBR3 | Breast (HER2+) | Wild-Type | 0.04 | [9] |

| ZK-58 | Osteosarcoma | HR Deficient | 0.115 | [5] |

| MDA-MB-436 | Breast (TNBC) | BRCA1 Mutant | 0.13 | [9] |

| BR58 | Ovarian | BRCA1 Mutant (LOH) | ~0.2 | [10] |

| MG63 | Osteosarcoma | HR Deficient | 0.448 | [5] |

| MDA-MB-231 | Breast (TNBC) | Wild-Type | 0.48 | [9] |

| MDA-MB-468 | Breast (TNBC) | Wild-Type | 0.8 | [9] |

| BR103T | Breast | BRCA1 Mutant (no LOH) | 2.98 | [10] |

| BR103N | Normal Breast | BRCA1 Mutant (no LOH) | 4.3 | [10] |

| BR99 | Breast | BRCA2 Mutant (no LOH) | 4.98 | [10] |

| BR12 | Breast | BRCA1 Mutant (no LOH) | 16.6 | [10] |

| SaOS-2 | Osteosarcoma | HR Deficient | 33.57 | [5] |

| NCI-H1618 | Small Cell Lung | Not Specified | 0.670 | [8] |

| MNNG-HOS | Osteosarcoma | HR Deficient | 87.56 | [5] |

Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time).

Experimental Protocols for Assessing Talazoparib's Effects

This section provides detailed methodologies for key experiments used to evaluate the impact of Talazoparib on the DNA damage response pathway.

PARP Trapping Assay (Chromatin Fractionation & Western Blot)

This assay directly measures the amount of PARP1 trapped on chromatin in cells following treatment with an inhibitor.[11]

-

Cell Seeding and Treatment:

-

Seed cells (e.g., HeLa, DU-145) in 10 cm culture dishes to reach ~80% confluency on the day of the experiment.[11]

-

Treat cells with the desired concentrations of Talazoparib and a reference PARP inhibitor (e.g., Olaparib). Include a vehicle control (e.g., DMSO).[11]

-

Co-treat with a DNA damaging agent, such as 0.01% methylmethane sulfate (B86663) (MMS), to induce SSBs and allow for detectable PARP trapping.[8][11]

-

Incubate for a specified time, typically 4 hours, at 37°C.[8][11]

-

-

Subcellular Fractionation:

-

After incubation, wash the cells twice with ice-cold PBS.[11]

-

Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.[12]

-

Perform subcellular fractionation using a commercial kit (e.g., Thermo Fisher Scientific, #78840) according to the manufacturer's instructions.[11][13] This process typically involves sequential lysis steps to isolate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

-

Ensure protease and phosphatase inhibitors are included in all buffers to maintain protein integrity.[14] The final chromatin-bound fraction is the key sample for this assay.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the chromatin-bound fractions using a BCA protein assay for normalization.[11]

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).[11]

-

Transfer the proteins to a nitrocellulose or PVDF membrane.[11][12]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. Also probe for a loading control specific to the chromatin fraction, such as Histone H3.[11]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.[11]

-

-

Data Analysis:

-

Quantify the band intensities for PARP1 and the loading control (Histone H3) using image analysis software (e.g., ImageJ).

-

An increase in the normalized PARP1 signal in the chromatin-bound fraction of Talazoparib-treated cells compared to the vehicle control indicates the extent of PARP trapping.

-

Caption: Workflow for the PARP Trapping Assay.

Immunofluorescence for DNA Damage Foci (γH2AX and RAD51)

This assay visualizes and quantifies the formation of DSBs (marked by γH2AX foci) and the engagement of the HR repair machinery (marked by RAD51 foci).

-

Cell Seeding and Treatment:

-

Fixation and Permeabilization:

-

Aspirate the culture medium and wash the cells twice with PBS.[15]

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[16]

-

Wash the cells three times with PBS.[16]

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[15][16]

-

Wash the cells three times with PBS.[15]

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[15][16]

-

Dilute the primary antibodies (e.g., rabbit anti-RAD51, mouse anti-γH2AX) in the blocking buffer.

-

Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[15][16]

-

Wash the cells three times with PBS.[15]

-

Dilute the appropriate fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) in the blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[15]

-

-

Counterstaining and Mounting:

-

Imaging and Quantification:

-

Visualize the slides using a fluorescence microscope.

-

Capture images from multiple fields for each condition.

-

Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software. A cell is often considered positive if it contains more than a baseline number of foci (e.g., >5).[16]

-

Clonogenic Survival Assay

This assay assesses the long-term effect of Talazoparib on the ability of single cells to proliferate and form colonies, a measure of cytotoxicity.

-

Cell Seeding:

-

Create a single-cell suspension of the desired cancer cell line.

-

Seed a low, predetermined number of cells (typically 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.

-

Allow the cells to attach overnight in the incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of Talazoparib in complete culture medium. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the drug-containing medium.

-

Incubate the plates for a long term, typically 10-14 days, to allow for colony formation.[17] For continuous exposure, the medium with fresh drug can be replaced every 3-4 days.[17]

-

-

Fixation and Staining:

-

After the incubation period, aspirate the medium and gently wash the wells twice with PBS.

-

Fix the colonies with a solution such as 70% ethanol (B145695) or a methanol-based fixative for 10-15 minutes.[18]

-

Aspirate the fixation solution.

-

Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Carefully wash the wells with tap water to remove excess stain until the colonies are clearly visible against a clear background.

-

Allow the plates to air dry completely.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies in each well (a colony is typically defined as a group of at least 50 cells).[18]

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition to generate a dose-response curve.

-

Conclusion

Talazoparib is a potent, dual-action PARP inhibitor that effectively disrupts the DNA damage response in cancer cells. Its superior ability to trap PARP enzymes on DNA makes it particularly effective in tumors with deficiencies in the homologous recombination repair pathway, exemplifying a successful application of the synthetic lethality principle. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of Talazoparib and other PARP inhibitors, aiding in the development of more effective and personalized cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Osteosarcoma cells with genetic signatures of BRCAness are susceptible to the PARP inhibitor talazoparib alone or in combination with chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nmsgroup.it [nmsgroup.it]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. 2.7. Clonogenic Cell Survival Assay [bio-protocol.org]

A Deep Dive into the Structural Distinctions of Talazoparib Among PARP Inhibitors

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural differences between Talazoparib (B560058) and other prominent Poly(ADP-ribose) polymerase (PARP) inhibitors, including Olaparib, Rucaparib, Niraparib, and Veliparib. A thorough understanding of these structural nuances is critical for elucidating their differential mechanisms of action, particularly the potent PARP trapping exhibited by Talazoparib, and for guiding the development of next-generation targeted cancer therapies.

Core Structural Features and Interactions with the PARP1 Catalytic Domain

All clinically approved PARP inhibitors function by competing with the endogenous substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for binding to the catalytic domain of PARP enzymes, primarily PARP1 and PARP2.[1][2] Their chemical scaffolds are designed to mimic the nicotinamide moiety of NAD+.[1] While they share this fundamental mechanism, significant differences in their chemical structures lead to distinct interactions within the NAD+ binding pocket, influencing their potency and PARP trapping capabilities.